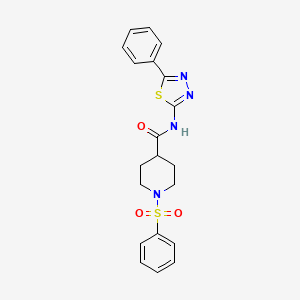
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as PTPRZ1 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to have promising results in scientific research studies, particularly in the field of cancer research. In
Mechanism of Action
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide inhibits the activity of this compound by binding to its catalytic domain. This compound is a transmembrane protein tyrosine phosphatase that regulates various cellular processes, including cell growth, migration, and differentiation. Overexpression of this compound has been linked to cancer progression, and inhibition of its activity has been shown to reduce cancer cell proliferation and migration.
Biochemical and Physiological Effects
Inhibition of this compound by this compound has been found to have several biochemical and physiological effects. In cancer cells, it reduces cell proliferation and migration, leading to decreased tumor growth and metastasis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is its specificity for this compound. This allows for targeted inhibition of this protein, reducing the risk of off-target effects. In addition, its ability to enhance the efficacy of chemotherapy drugs makes it a potential adjuvant therapy for cancer treatment.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for this compound.
Future Directions
There are several future directions for the use of 1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in scientific research. One direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the use of this compound in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in vivo.
Synthesis Methods
The synthesis of 1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with piperidine-4-carboxylic acid, followed by the addition of phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in cancer research. Specifically, it has been shown to inhibit the activity of protein tyrosine phosphatase receptor type Z1 (this compound), which is overexpressed in many types of cancer, including glioblastoma, breast cancer, and lung cancer. Inhibition of this compound has been found to reduce the growth and migration of cancer cells, making it a promising target for cancer therapy.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-18(21-20-23-22-19(28-20)16-7-3-1-4-8-16)15-11-13-24(14-12-15)29(26,27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQNCLESRAMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)

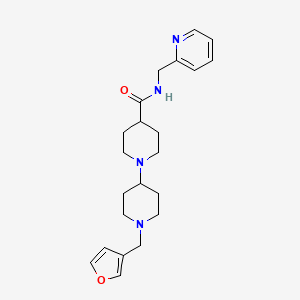
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
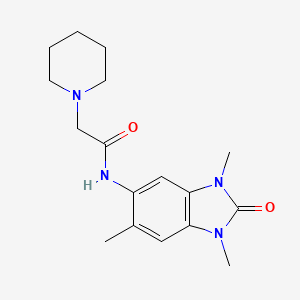
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
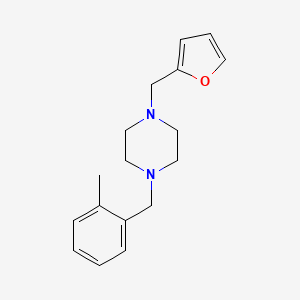
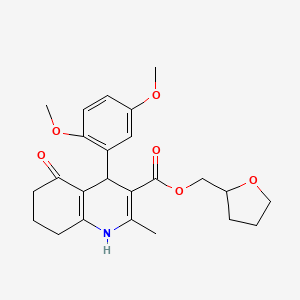
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)